molecular formula C14H11BrN2O3S3 B2993613 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide CAS No. 1903436-81-6

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide

Cat. No.: B2993613
CAS No.: 1903436-81-6
M. Wt: 431.34
InChI Key: YQUDPGVGZKDVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide is a complex organic compound that combines several functional groups, including a bromine atom, a thiazole ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 4-(thiazol-2-yloxy)benzylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The thiazole and thiophene rings can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

5-bromo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-9-10-1-3-11(4-2-10)20-14-16-7-8-21-14/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUDPGVGZKDVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.